Erigeside C

概要

説明

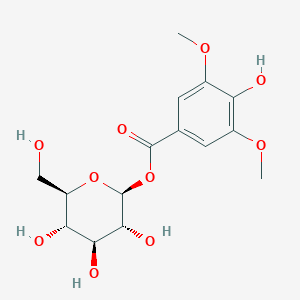

Molecular Structure Analysis

The molecular structure of Erigeside C is represented by the SMILES string:COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2C@@HCO)O)O)O . Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 360.31 g/mol. It has 5 hydrogen bond donors and 10 hydrogen bond acceptors. Its exact mass is 360.10564683 g/mol and its monoisotopic mass is also 360.10564683 g/mol .科学的研究の応用

Isolation and Structural Analysis

- Erigeside C, along with other compounds, was isolated from the roots of Acanthus ilicifolius and Capparis tenera. Its structure was determined through extensive spectroscopic methods, including NMR and HRESIMS spectroscopic data (Lin et al., 2017); (Su et al., 2008).

Bioactivity and Medicinal Research

- A study on Erigeron breviscapus identified this compound among other glycosides. These compounds were evaluated for their potential medicinal properties, including optic neuroprotection and free radical scavenging activities (Chen et al., 2002); (Jun-guo, 2006).

Analytical Methods Development

- In research focused on Erigeron breviscapus, an Ultra Performance Liquid Chromatography (UPLC) method was established for determining various components, including this compound. This contributes to the analytical understanding and quality control of herbal medicines (Yanyu, 2013).

Enzymatic Activity and Applications

- Recent studies on enzymes, including ene-reductases (ERs) to which this compound is related, have highlighted their potential in industrial applications for the production of fine and specialty chemicals (Toogood & Scrutton, 2018).

Safety and Hazards

作用機序

Target of Action

Erigeside C is a phenolic compound that can be isolated from Erigeron breviscapus It has been found that a similar compound, erigeside ii, shows inhibitory activity against soluble epoxide hydrolase (seh) .

Mode of Action

Phenolic compounds like this compound are known to have antioxidant properties . They function by donating a hydrogen atom to lipid radicals, removing molecular oxygen, and quenching singlet oxygen .

Biochemical Pathways

Phenolic compounds are known to play a role in various biological systems, such as in the conversion of the neurotransmitter dopamine to norepinephrine, in peptide amidation, and in tyrosine metabolism .

Pharmacokinetics

It is known that the active components of erigeron breviscapus have a low bioavailability and a high elimination rate in vivo .

Result of Action

It has been suggested that this compound may have a role in promoting bone cell proliferation and bone regeneration, which could be beneficial in the treatment of osteoporosis and fractures . It may also have anti-inflammatory and anti-tumor biological activities .

Action Environment

It is known that the compound can be stored at room temperature .

生化学分析

Biochemical Properties

Erigeside C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit soluble epoxide hydrolase (sEH) activity, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition can lead to increased levels of EETs, which have anti-inflammatory and vasodilatory effects . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis. This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt and MAPK pathways . Furthermore, this compound influences gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . In normal cells, this compound enhances cellular metabolism by increasing mitochondrial activity and ATP production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of soluble epoxide hydrolase, inhibiting its activity and leading to increased levels of EETs . This binding interaction is crucial for its anti-inflammatory effects. Additionally, this compound activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes . This activation results in the upregulation of genes involved in detoxification and antioxidant defense, providing protection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its bioactivity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can have toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . It is crucial to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by phase I and phase II enzymes in the liver, including cytochrome P450 enzymes and UDP-glucuronosyltransferases . These enzymes facilitate the conversion of this compound into more water-soluble metabolites, which can be excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) . This modulation can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or facilitated transport . Once inside the cell, this compound can bind to transport proteins, such as albumin, which facilitate its distribution to different tissues . The localization and accumulation of this compound within specific tissues can be influenced by factors such as tissue perfusion and the presence of specific transporters . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications, such as phosphorylation and glycosylation . In the mitochondria, this compound enhances mitochondrial function and protects against oxidative damage . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYLTHWUJCCASO-APACUCGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

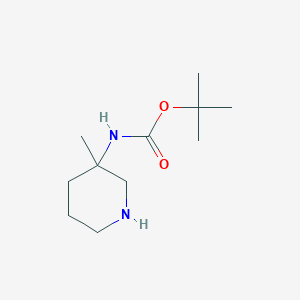

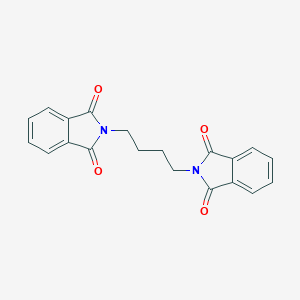

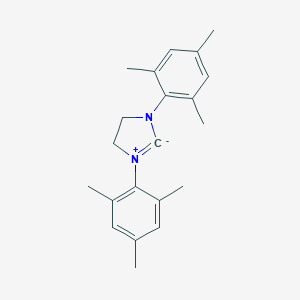

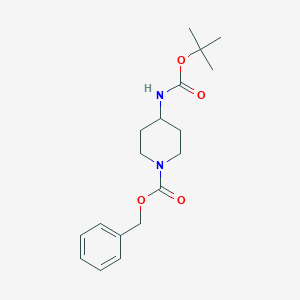

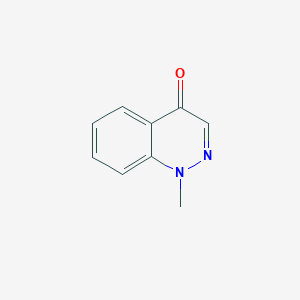

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is erigeside C and where is it found?

A1: this compound is a phenolic glycoside, a type of natural compound often found in plants. It has been isolated from various plant species, including Bauhinia glauca subsp. pernervosa [], Magnolia officinalis [], Iodes cirrhosa [], Acanthus ilicifolius [], Lindera obtusiloba [], Periploca calophylla [], Alchornea trewioides [], Euphorbia lunulata [], Capparis tenera [], and Illicium simonsii [].

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they do mention that spectroscopic methods, including mass spectrometry, were used to characterize the compound. These techniques are crucial for determining such information.

Q3: Are there any studies on the potential toxicity of this compound?

A3: The provided research excerpts do not provide information on the toxicology of this compound. Further investigation into its safety profile would be necessary.

Q4: What analytical methods are commonly used to identify and quantify this compound?

A5: The research excerpts highlight the use of various chromatographic techniques, including column chromatography (silica gel, ODS, MCI, Sephadex LH-20), semi-preparative HPLC, and reversed-phase HPLC, for the isolation and purification of this compound [, , , , , ]. Additionally, spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR, HR-ESI-MS, and physicochemical property analyses are employed for structural elucidation and confirmation [, , , , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)